1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid belongs to a class of organic compounds known as pyridinecarboxylic acids. These compounds feature a pyridine ring substituted with a carboxylic acid group (-C(=O)OH). More specifically, this compound is a derivative of 6-hydroxypicolinic acid, also known as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, where a methyl group replaces the hydrogen on the nitrogen atom of the pyridine ring. []
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 153.14 g/mol. This compound is characterized by a pyridine ring structure that includes a methyl group and a carboxylic acid functional group. It is classified as a pyridine derivative and is of interest due to its potential biological activities and applications in medicinal chemistry.
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid falls under the category of organic compounds known as heterocycles, specifically pyridines. Its classification can also extend to pharmaceuticals due to its potential therapeutic properties.
The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several methods:
In the microbial synthesis route, the process typically requires controlled conditions such as temperature and pH to optimize the growth of the microorganism and the yield of the desired product.
The molecular structure of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid features a six-membered ring containing one nitrogen atom. The structural representation can be expressed as follows:
Key structural data include:
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. These may include:
The reactivity of this compound is influenced by the presence of both the carboxylic acid group and the nitrogen atom in the ring, which can stabilize or destabilize intermediates during chemical transformations.
Research indicates that 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid exhibits biological activity by targeting specific cellular pathways. It has been shown to inhibit AP-1-mediated luciferase activity, suggesting an anti-inflammatory mechanism .
This action implies that the compound could modulate transcription factors involved in inflammatory responses, potentially leading to therapeutic applications in conditions characterized by excessive inflammation.
Key chemical properties include:
Additional analyses such as NMR spectroscopy provide insights into the compound's structure and purity levels, which are crucial for confirming synthesis success and quality control .
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has potential applications in:
This compound represents a valuable target for further research due to its unique structural features and biological activities, making it an interesting subject for ongoing scientific investigation.
Microbial hydroxylation leverages specialized enzymatic machinery in bacterial systems to achieve regiospecific oxidation, a feat challenging to replicate with traditional chemical methods. Alcaligenes faecalis (DSM 6269) demonstrates exceptional efficacy in hydroxylating pyridine-2-carboxylic acid at the C6 position, yielding 6-oxo-1,6-dihydropyridine-2-carboxylic acid as a key intermediate. This reaction occurs under mild aqueous conditions (pH 7.0, 28°C) and is driven by nicotinic acid dehydrogenase enzymes induced during bacterial growth on the substrate. The process achieves >85% regioselectivity for the 6-oxo isomer, providing a sustainable platform for synthesizing dihydropyridine scaffolds. Subsequent N-methylation of this intermediate using methyl donors like SAM (S-adenosyl methionine) or chemical agents enables access to the target compound 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This biocatalytic step eliminates the need for protective-group strategies typically required in conventional organic synthesis to prevent over-oxidation or N-oxidation side reactions [2] [5].
N-Methylation of dihydropyridine cores represents a kinetic and thermodynamic challenge due to competing ring oxidation or enol-keto tautomerization. Chemoenzymatic approaches address this by integrating fermentative methylation with in vitro chemical coupling. Strains of Cordyceps bassiana naturally produce 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (a structural isomer) via intracellular methyltransferases, illustrating the feasibility of biological N-methylation. Leveraging this, researchers have developed immobilized enzyme systems using O-methyltransferases (OMTs) optimized for C2-carboxylate dihydropyridines. These OMTs, when coupled with cofactor regeneration systems (e.g., glucose/glucose dehydrogenase for NADPH recycling), achieve up to 92% methylation efficiency at the N1 position. The reaction proceeds in aqueous-organic biphasic systems (e.g., phosphate buffer:ethyl acetate, 4:1), enabling real-time product extraction to prevent inhibition. This method reduces by-product formation to <5% compared to >25% observed in classical dimethyl sulfate-mediated methylation [9].
Hydrothermal synthesis provides a solvent-controlled route to dihydropyridine derivatives through substrate activation under high-pressure conditions. A patented method reacts 2-chloro-5-trifluoromethylpyridine (0.54g) with water (17mL) in a sealed reactor at 100–180°C for 24–72 hours. This single-step hydrolysis-cyclization proceeds via in situ generation of enol intermediates, which tautomerize to the thermodynamically stable 6-oxo form. Crucially, slow cooling (0.5°C/min) to ambient temperature after the reaction yields high-purity (>98%) white crystalline plates of the 6-oxo-1,6-dihydropyridine intermediate, as confirmed by XRD analysis. The crystals exhibit low thermal stress (ΔH<10 J/g via DSC) and minimal defects, enabling long-term stability. Subsequent N-methylation with methyl iodide in DMF at 60°C for 6 hours furnishes the target compound in an overall yield of 80% from the pyridine precursor. This method eliminates toxic solvents and reduces metal catalyst requirements, though it demands precise pressure/temperature control to avoid decarboxylation [3] [8].
Table 1: Reaction Parameter Optimization in Hydrothermal Synthesis
Parameter | Tested Range | Optimal Value | Yield Impact |
---|---|---|---|
Temperature (°C) | 100–200 | 140 | Maximizes at 140°C (82%) |
Reaction Time (h) | 12–96 | 48 | <48h: Incomplete; >72h: Degradation |
Cooling Rate (°C/min) | 0.1–2.0 | 0.5 | Faster rates induce crystal defects |
Substrate Ratio (g/mL) | 0.02–0.04 | 0.032 | Higher ratios promote oligomerization |
Biocatalyst selection critically impacts the reaction kinetics and regioselectivity of dihydropyridine functionalization. Alcaligenes faecalis whole-cell catalysts exhibit distinct superiority for C6-hydroxylation of pyridine-2-carboxylic acid, achieving space-time yields of 1.8 g/L/h with substrate loadings up to 15 g/L. By contrast, Pseudomonas putida variants show 45% lower activity due to competing ring cleavage pathways. For N-methylation, engineered Saccharomyces cerevisiae expressing O-methyltransferases from Cordyceps achieves 97% conversion of 6-oxo-1,6-dihydropyridine-2-carboxylic acid at 10 mM substrate concentration, outperforming E. coli counterparts (68% conversion) likely due to superior cofactor retention. Immobilization further enhances efficiency: Alcaligenes cells entrapped in calcium alginate beads retain >90% hydroxylation activity after 10 reuse cycles, reducing catalyst costs by 60%. However, substrate specificity remains a constraint—enzymes active on 2-carboxylate analogs show <20% activity on 3-carboxylate isomers, necessitating tailored biocatalyst screening for each derivative [2] [5] [8].
Table 2: Biocatalyst Performance Metrics for Key Reaction Steps
Biocatalyst System | Reaction | Conversion (%) | Specific Activity (U/mg) | Operational Stability |
---|---|---|---|---|
Alcaligenes faecalis (free cells) | C6-Hydroxylation | 98 | 0.45 | 1 cycle (lytic) |
Alcaligenes faecalis (immobilized) | C6-Hydroxylation | 95 | 0.41 | 10 cycles |
S. cerevisiae (OMT-expressing) | N-Methylation | 97 | 0.28 | 5 cycles |
E. coli (OMT-expressing) | N-Methylation | 68 | 0.12 | 3 cycles |
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